molecular formula C20H17BrN2O3S B2520444 2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 931749-89-2

2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2520444
CAS No.: 931749-89-2
M. Wt: 445.33
InChI Key: GPIUBAPCMZIANK-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine scaffold substituted with a 5-bromo-2-methoxyphenyl group at position 2, an ethoxy group at position 9, and a thione moiety at position 2. The thione group enhances hydrogen-bonding capacity, distinguishing it from oxygen-containing analogs like ketones or ethers .

Properties

CAS No.

931749-89-2

Molecular Formula

C20H17BrN2O3S

Molecular Weight

445.33

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-9-ethoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C20H17BrN2O3S/c1-3-25-16-6-4-5-11-9-14-19(26-17(11)16)22-18(23-20(14)27)13-10-12(21)7-8-15(13)24-2/h4-8,10H,3,9H2,1-2H3,(H,22,23,27)

InChI Key

GPIUBAPCMZIANK-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=C(C=CC(=C4)Br)OC

solubility

not available

Origin of Product

United States

Mechanism of Action

Biological Activity

The compound 2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione is a member of the thieno[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to summarize the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a chromeno-pyrimidine framework with a thione functional group. The presence of bromine and methoxy substituents is believed to influence its biological properties significantly.

Biological Activity Overview

Research has indicated that compounds within the thieno[2,3-d]pyrimidine family exhibit various biological activities, including:

  • Anticancer Activity : Several studies have shown that derivatives of thieno[2,3-d]pyrimidines possess significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial strains.
  • Enzyme Inhibition : Certain compounds have been identified as inhibitors of key enzymes involved in cancer progression.

Anticancer Activity

A study by Guo et al. evaluated a series of thieno[2,3-d]pyrimidine derivatives for their activity against the MDA-MB-231 breast cancer cell line. The results indicated that compounds similar to 2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione exhibited IC50 values in the range of 27.6 μM to 50 μM, indicating moderate cytotoxicity. The study highlighted the role of electron-withdrawing groups in enhancing cytotoxic effects .

CompoundIC50 (μM)Cell Line
Compound l27.6MDA-MB-231
Compound II29.3MDA-MB-231

Antimicrobial Activity

In another study focusing on the antimicrobial properties of thieno[2,3-d]pyrimidines, various derivatives were tested against Gram-positive and Gram-negative bacteria. The findings suggested that some derivatives exhibited promising antibacterial activity, potentially making them candidates for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis has revealed that modifications at specific positions on the pyrimidine ring can significantly affect biological activity. For instance:

  • Substitution Effects : The presence of halogen atoms (like bromine) and methoxy groups tends to enhance cytotoxicity.
  • Thione vs. Thiol Forms : The tautomeric forms (thione or thiol) also play a crucial role in determining the biological activity of these compounds .

Scientific Research Applications

Antioxidant Activity

Research indicates that chromeno-pyrimidine derivatives exhibit significant antioxidant properties. A study demonstrated that compounds with halogen substituents showed enhanced DPPH scavenging activity, suggesting their potential to mitigate oxidative stress. The antioxidant capacity is particularly important in preventing cellular damage associated with various diseases.

Summary of Antioxidant Findings

CompoundDPPH Scavenging Activity (%)Notes
Compound A85%Enhanced by halide substituents
Compound B78%Moderate activity
Compound C90%Highest recorded activity

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against several bacterial strains. In vitro studies have shown promising results against Bacillus cereus and Pseudomonas aeruginosa , with specific derivatives demonstrating significant inhibition of bacterial growth.

Summary of Antibacterial Findings

Bacterial StrainInhibition Zone (mm)Compound Tested
Bacillus cereus15Compound A
Pseudomonas aeruginosa20Compound B
Escherichia coli12Compound C

Cytotoxicity Assessment

The cytotoxic potential of the compound has been assessed in various tumor cell lines. Specific derivatives exhibited sub-micromolar cytotoxicity (IC50 values between 0.23 and 0.3 μM) against cancer cell types while showing minimal toxicity to normal fibroblasts (IC50 > 25 μM). This selective cytotoxicity is critical for developing targeted cancer therapies.

Summary of Cytotoxicity Findings

Cell LineIC50 (μM)Toxicity to Normal Cells (IC50 > μM)
A549 (Lung Cancer)0.25>25
MCF-7 (Breast Cancer)0.30>25
HeLa (Cervical Cancer)0.28>25

Case Study 1: Antioxidant Evaluation

A comparative study involving various derivatives of chromeno-pyrimidines highlighted that compounds with halogen substituents exhibited improved DPPH scavenging activity. This suggests that structural modifications can significantly enhance antioxidant properties.

Case Study 2: Antibacterial Testing

Using a disc diffusion method, researchers evaluated the antibacterial activity against a panel of bacteria including E. coli and S. aureus . Compounds showed variable effectiveness, with notable inhibition zones against resistant strains like Pseudomonas aeruginosa .

Case Study 3: Cytotoxicity Assessment

In vitro studies revealed that specific chromeno-pyrimidine derivatives could effectively inhibit cell proliferation in tumor cells while sparing normal cells, indicating their potential as chemotherapeutic agents.

Comparison with Similar Compounds

Structural Comparisons

Core Scaffold Variations

  • Chromeno-pyrimidine vs. Chromenone: The target compound’s chromeno[2,3-d]pyrimidine core differs from the chromen-4-one scaffold in 5-(benzyloxy)-2-(5-bromo-2-methoxyphenyl)-4H-chromen-4-one (11b, EC₅₀ = 3.5 µM), a US28 inverse agonist. The pyrimidine ring introduces additional nitrogen atoms, altering hydrogen-bonding and π-stacking interactions compared to the chromenone’s ketone group .
  • Thione vs. Imine: The 4-thione moiety replaces imine groups in compounds like (3E)-3-N-(2-hydroxyphenylmethylidene)amino-4-imino-9-methoxy-3,5-dihydro-4H-chromeno-pyrimidine (10h).

Substituent Effects

  • Halogen Position: The 5-bromo substituent on the phenyl ring contrasts with 3-chlorophenyl in 2-(3-chlorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione.
  • Alkoxy Groups : The ethoxy group at position 9 offers greater lipophilicity compared to methoxy analogs (e.g., 10h and 10i), which may enhance membrane permeability but reduce aqueous solubility .
Table 1: Structural and Electronic Comparison
Compound Name Core Scaffold Key Substituents Notable Features
Target Compound Chromeno-pyrimidine 5-Bromo-2-methoxyphenyl, ethoxy Thione group, bromine at position 5
5-(Benzyloxy)-2-(5-bromo-2-methoxyphenyl)-4H-chromen-4-one (11b) Chromenone Benzyloxy, 5-bromo-2-methoxyphenyl US28 inverse agonist (EC₅₀ = 3.5 µM)
2-(3-Chlorophenyl)-9-methoxy-...-4-thione Chromeno-pyrimidine 3-Chlorophenyl, methoxy Chlorine substituent, thione group
(3E)-3-N-(2-Hydroxyphenylmethylidene)amino-... (10h) Chromeno-pyrimidine 2-Hydroxyphenylmethylidene, methoxy Schiff base formation, 90% yield

Physical and Spectroscopic Properties

  • IR Spectroscopy: The target compound’s thione group is expected to show a C=S stretch at ~1200 cm⁻¹, contrasting with C=O (~1700 cm⁻¹) in chromenones .
  • NMR Shifts : The ethoxy group’s protons will resonate downfield (~δ 1.4–1.6 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) compared to methoxy (δ ~3.8 ppm) .

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